Product packaging for (2-Methylphenethyl)urea(Cat. No.:CAS No. 25017-28-1)

(2-Methylphenethyl)urea

Cat. No.: B14704171
CAS No.: 25017-28-1
M. Wt: 178.23 g/mol
InChI Key: KYACSBHWNWRBIG-UHFFFAOYSA-N
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Description

(2-Methylphenethyl)urea is a synthetic urea derivative based on the 2-phenethylamine scaffold, a structure of high significance in medicinal chemistry due to its presence in numerous biologically active compounds and endogenous neurotransmitters . The urea functional group is a privileged motif in drug discovery, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in therapeutic agents . This combination of the 2-phenethylamine core with the urea moiety makes this compound a compound of interest for probing new bioactive molecules. Recent research into structurally related phenethylamine-based urea derivatives has demonstrated promising cytotoxic and antioxidant activities in vitro . For instance, some analogues have shown potent activity against human cervical cancer and non-small cell lung carcinoma cell lines, while others exhibited significant antioxidant properties in various assays . As such, this compound serves as a valuable chemical tool or building block in pharmaceutical research and development, particularly in hit-to-lead optimization campaigns, mechanism of action studies, and the synthesis of more complex target molecules. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, including any form of human use . RUO products are exempt from the regulatory controls applicable to diagnostics or therapeutics, and their use in such contexts is prohibited. Researchers are responsible for ensuring their work complies with all relevant institutional and governmental regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B14704171 (2-Methylphenethyl)urea CAS No. 25017-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25017-28-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methylphenyl)ethylurea

InChI

InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13)

InChI Key

KYACSBHWNWRBIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Methylphenethyl Urea and Analogues

General Synthetic Strategies for Urea (B33335) Linkage Formation

The creation of a urea bond is a fundamental transformation in organic chemistry, with several reliable methods at the disposal of synthetic chemists.

Reaction of Amines with Isocyanates

A prevalent and straightforward method for synthesizing ureas involves the reaction of an amine with an isocyanate. commonorganicchemistry.comresearchgate.net This reaction is typically conducted in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com A key advantage of this method is that it generally does not require a base. commonorganicchemistry.com The reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. Amines are generally more reactive towards isocyanates than alcohols. researchgate.net

Reaction of Amines with Urea in the Presence of Catalysts

The direct reaction of amines with urea represents an atom-economical and environmentally benign approach to urea synthesis. This transamidation reaction often requires catalysts to proceed efficiently. rsc.org Iron(II) catalysts have been shown to be effective for the carbamoylation of amines with urea, leading to the formation of mono- and disubstituted ureas. nih.gov This method provides a direct and selective route to valuable compounds from inexpensive and readily available starting materials. nih.gov

Other catalytic systems have also been explored. For instance, lanthanum triflate can catalyze the conversion of N-protected amines into nonsymmetric ureas. organic-chemistry.org Furthermore, ruthenium-based pincer complexes have been utilized in acceptorless dehydrogenative coupling reactions of formamides to produce a range of ureas. organic-chemistry.orgrsc.org In some cases, the reaction between primary aliphatic amines and carbon dioxide can proceed without a catalyst or solvent, forming an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate that subsequently dehydrates to the urea. rsc.orgpsu.edu

Synthesis of Specific (2-Methylphenethyl)urea Derivatives

The general strategies for urea formation are readily applied to the synthesis of this compound and its substituted analogues, allowing for the creation of a diverse library of related compounds.

Unsubstituted this compound

The synthesis of unsubstituted this compound can be achieved through the reaction of 2-methylphenethylamine (B1221183) with a suitable carbamoylating agent. One common approach involves the use of potassium isocyanate in an aqueous medium, which provides a simple and efficient route to N-substituted ureas. rsc.org Another method involves the reaction of the corresponding amine with an isocyanate generated in situ. For example, the reaction of an amine with triphosgene (B27547) can be used to form symmetrical ureas. nih.gov

Substituted Phenethylamine-Based Urea Analogues

A variety of substituted phenethylamine-based urea analogues have been synthesized, often with the goal of exploring their biological activities. researchgate.netiaea.orgresearchgate.net The synthesis of these compounds typically involves the reaction of a substituted phenethylamine (B48288) with a suitable isocyanate or a carbamoylating agent. For instance, unsymmetrical ureas can be prepared by reacting a substituted phenethylamine with an isocyanate generated from another amine. researchgate.netbiointerfaceresearch.com

A common synthetic route employs 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent. researchgate.netbiointerfaceresearch.com In this method, one phenethylamine derivative is first reacted with CDI to form a carbamoyl-imidazole intermediate. Subsequent addition of a second, different phenethylamine derivative leads to the formation of the unsymmetrical urea. researchgate.netbiointerfaceresearch.com This approach has been used to synthesize compounds like 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea. researchgate.netbiointerfaceresearch.com

The following table summarizes some examples of substituted phenethylamine-based urea analogues and their synthetic methods.

Compound NameReactant 1Reactant 2Reagent/CatalystReference
1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea4-Methoxyphenethylamine3-Methoxyphenethylamine1,1'-Carbonyldiimidazole (CDI) researchgate.netbiointerfaceresearch.com
1,3-bis(4-methylphenethyl)urea4-MethylphenethylamineTriphosgeneSodium Hydroxide (B78521) iaea.org
1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea3,4-Dimethoxyphenethylamine4-FluorophenethylamineNot Specified iaea.org
1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea3,4-Dimethoxyphenethylamine4-MethylphenethylamineNot Specified iaea.org
1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-methoxyphenethyl)urea2-(4-Methoxyphenyl)ethan-1-amine5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amineTriphosgene nih.gov

Bis-Urea Derivatives (e.g., 1,3-bis(4-methylphenethyl)urea)

The synthesis of symmetrical bis-urea derivatives, such as 1,3-bis(4-methylphenethyl)urea, is often achieved by reacting two equivalents of the corresponding amine with a suitable carbonyl source. iaea.org Triphosgene is a commonly used reagent for this purpose, reacting with the amine in the presence of a base like sodium hydroxide to form the symmetrical urea. nih.gov

Another approach involves the reaction of an amine with carbon monoxide in the presence of a catalyst. For example, a Pd/C-catalyzed carbonylation of azides in the presence of amines can yield unsymmetrical ureas, and this methodology can be adapted for symmetrical derivatives. organic-chemistry.org The synthesis of diarylureas, a class of bis-aryl ureas, has also been extensively studied, often involving the reaction of an aromatic amine with a carbonyl source. nih.gov

The following table provides examples of bis-urea derivatives and their synthetic approaches.

Compound NameAmineCarbonyl Source/ReagentCatalyst/BaseReference
1,3-bis(4-methylphenethyl)urea4-MethylphenethylamineTriphosgeneSodium Hydroxide iaea.org
1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaN-Ethyl-4-nitroanilineNot SpecifiedNot Specified nih.gov
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-chlorophenyl)urea1-[Adamantyl(phenyl)methyl]amine hydrochloride3-ChloroanilineTriethylamine mdpi.com

Chloroethyl-Substituted Urea Derivatives (e.g., 1-(2-chloroethyl)-3-(alpha-methylphenethyl)-urea)

The synthesis of chloroethyl-substituted urea derivatives represents an important area of research, often aimed at producing compounds for biological evaluation. These derivatives are typically synthesized by reacting an appropriate amine with a chloroethyl isocyanate. For instance, 1-(2-chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas have been synthesized and evaluated for their antiproliferative activities. nih.gov This general approach can be adapted for the synthesis of analogues like 1-(2-chloroethyl)-3-(alpha-methylphenethyl)-urea. The core reaction involves the nucleophilic attack of the amine group of a phenethylamine derivative on the electrophilic carbon of 2-chloroethyl isocyanate. The reaction conditions are typically mild, often carried out in an inert solvent at room temperature or with gentle heating. The presence of the chloroethyl group introduces a reactive site into the molecule, which can be useful for further chemical modifications or for its role as a pharmacophore.

Advanced Synthetic Approaches and Chemical Transformations

Advanced synthetic methods allow for the creation of more complex and specifically functionalized derivatives of this compound. These techniques include strategic modifications of the aromatic ring and the urea functional group itself.

Lateral Lithiation and Substitution of 2-(2-Methylphenyl)ethanamine Derivatives

Lateral lithiation is a powerful tool for the functionalization of the methyl group on the phenyl ring of 2-methylphenyl derivatives. Research has demonstrated that N'-(2-methylphenyl)-N,N-dimethylurea can undergo lithiation on the tolyl methyl group. researchgate.netresearchgate.net This process typically involves using a strong base, such as tert-butyllithium, at low temperatures (e.g., -40 to -30 °C) in an anhydrous solvent like tetrahydrofuran (THF). researchgate.netresearchgate.net The lithiation occurs on both the urea nitrogen and the ortho-methyl group, creating a dianion intermediate. researchgate.net This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents onto the methyl group. researchgate.netresearchgate.net

This method provides a direct route to derivatives that would be challenging to prepare otherwise. The yields for these substitution reactions are generally high, demonstrating the efficiency of this approach. researchgate.netresearchgate.net

Table 1: Examples of Electrophiles Used in Lateral Lithiation of N'-(2-methylphenyl)-N,N-dimethylurea researchgate.net

ElectrophileProductYield (%)
BenzophenoneN'-(2-(2-Hydroxy-2,2-diphenylethyl)phenyl)-N,N-dimethylurea98
4-ChlorobenzophenoneN'-(2-(2-(4-Chlorophenyl)-2-hydroxy-2-phenylethyl)phenyl)-N,N-dimethylurea95
AcetoneN'-(2-(2-Hydroxypropan-2-yl)phenyl)-N,N-dimethylurea88
CyclohexanoneN'-(2-(1-Hydroxycyclohexylmethyl)phenyl)-N,N-dimethylurea92
BenzaldehydeN'-(2-(2-Hydroxy-2-phenylethyl)phenyl)-N,N-dimethylurea93

This table is based on the data for the analogous compound N'-(2-methylphenyl)-N,N-dimethylurea, illustrating the synthetic utility of the lateral lithiation strategy.

O-Demethylation for Phenolic Derivatives

Phenolic derivatives of phenethyl ureas are often of interest due to the biological activities associated with the phenol (B47542) moiety. researchgate.netresearchgate.net These compounds can be synthesized from their corresponding methoxy-substituted precursors via an O-demethylation reaction. researchgate.net A common and effective reagent for this transformation is boron tribromide (BBr₃) in a suitable solvent like dichloromethane (CH₂Cl₂). The reaction is typically performed at low temperatures, starting at -78 °C and slowly warming to room temperature.

This method allows for the selective cleavage of the methyl ether without affecting other functional groups in the molecule, providing a clean conversion to the desired phenolic urea. researchgate.net The resulting phenolic compounds have been investigated for a range of biological activities, including enzyme inhibition and antioxidant properties. researchgate.net For example, phenolic ureas derived from phenethylamines have shown inhibitory effects on enzymes like carbonic anhydrase and cholinesterases. researchgate.net

Formation of Imidazolide (B1226674) Intermediates in Aqueous Conditions

A versatile and environmentally friendly method for synthesizing ureas involves the use of 1,1'-carbonyldiimidazole (CDI). researchgate.net This reagent reacts with an amine to form an imidazolide intermediate. A significant advancement in this methodology is the ability to perform the reaction in water. organic-chemistry.org In a one-pot synthesis, CDI can be reacted with a primary amine in water to form the carbonylimidazolide. Subsequent addition of a second amine to the aqueous mixture leads to the formation of the unsymmetrical urea. organic-chemistry.org The product often precipitates from the reaction mixture and can be isolated in high purity by simple filtration. organic-chemistry.org This method avoids the need for anhydrous solvents and inert atmospheres, making it a more sustainable and practical approach for urea synthesis. researchgate.netorganic-chemistry.org The use of urea itself as a nitrogen source in high-temperature water to generate intermediates for heterocycle synthesis, such as imidazoles, further highlights the novel chemistry being explored in aqueous media. rsc.org

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

No published data are available detailing the chemical shifts, multiplicities, coupling constants, and integration values for the distinct protons within the (2-Methylphenethyl)urea molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, there are no accessible records of the chemical shifts for the different carbon atoms in the this compound structure, which are essential for confirming the carbon skeleton.

Mass Spectrometry Techniques

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound.

Low-Resolution Mass Spectrometry (LRMS)

Specific low-resolution mass spectrometry data, which would provide the nominal mass of the molecular ion and key fragments of this compound, have not been reported.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, necessary for determining the exact mass and elemental composition of this compound, are absent from the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

While GC-MS is a standard technique for analyzing reaction mixtures, no studies have been found that specifically report the application of this method to the synthesis products of this compound, which would provide information on its retention time and mass spectrum under GC-MS conditions.

Due to the unavailability of this primary analytical data, the creation of data tables and a detailed discussion of the spectroscopic characterization of this compound cannot be provided at this time. The scientific community has yet to publish the necessary research for a complete structural and spectroscopic profile of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.

For illustrative purposes, the IR spectral data for a structurally related unsymmetrical urea (B33335), 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea, is presented. This compound, synthesized and characterized by Özgeriş et al. (2021), exhibits characteristic peaks that are indicative of the urea functional group and the associated phenethyl moieties.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹) for a Related Compound¹
N-HStretching3400-32003354, 3320
Aromatic C-HStretching3100-30003023
Aliphatic C-HStretching3000-28502930
C=O (Amide I)Stretching1680-16301615
N-H Bending / C-N Stretching (Amide II)Bending/Stretching1640-15501568
Aromatic C=CStretching1600-14501503
C-O (Ether)Stretching1300-10001245, 1036
¹Data for 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea from Özgeriş, B., et al. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063.

The N-H stretching vibrations typically appear as one or two sharp bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the urea group, referred to as the Amide I band, is a strong absorption that is expected in the range of 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically observed between 1640 cm⁻¹ and 1550 cm⁻¹. The presence of the aromatic ring from the phenethyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and, in conjunction with molecular weight determination, its molecular formula.

For the compound this compound, the molecular formula is C₁₀H₁₄N₂O. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data from an elemental analyzer are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the purity and correct elemental composition of the synthesized compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Theoretical Percentage (%)
CarbonC12.01110120.1167.38
HydrogenH1.0081414.1127.92
NitrogenN14.007228.01415.72
OxygenO15.999115.9998.98
Total Molecular Weight178.235100.00

Structure Activity Relationship Sar Studies of Phenethylamine Based Urea Derivatives in Vitro

SAR in Enzyme Inhibition

The core structure of (2-Methylphenethyl)urea and its analogs serves as a scaffold for designing inhibitors for a range of enzymes. The nature and position of substituents play a critical role in the affinity and mechanism of action of these compounds.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov The cytosolic isoforms hCA I and hCA II are established drug targets. While specific data for this compound is not prominent, SAR studies on related heterocyclic compounds containing sulfonamide and urea (B33335) or thiourea (B124793) functionalities provide insight into the requirements for inhibition.

The primary mechanism of action for many CA inhibitors involves the coordination of a zinc-binding group (ZBG) to the Zn(II) ion in the enzyme's active site. The sulfonamide group (–SO₂NH₂) is a classic ZBG. For instance, a series of sulfonamides with 4-thioureido-benzolamide moieties demonstrated potent inhibition against hCA I and hCA II, with inhibition constants (Kᵢ) in the low nanomolar range. ebi.ac.uk This suggests that the urea or thiourea group can be incorporated into the structure of potent CA inhibitors.

Studies on pyrazoline-based benzenesulfonamides have also shed light on SAR. nih.gov Compounds in this class showed Kᵢ values against hCA I and hCA II ranging from 316.7 nM to 624.6 nM. nih.gov The presence of halogen substituents, such as fluorine and bromine, on the phenyl ring of the pyrazoline structure was found to enhance inhibitory activity. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazoline-Based Benzenesulfonamides This table is interactive. You can sort and filter the data.

Compound Substituent (R) hCA I Kᵢ (nM) hCA II Kᵢ (nM)
9 H 533.1 ± 187.8 624.6 ± 168.2
10 4-CH₃ 430.5 ± 40.5 459.7 ± 69.9
11 4-OCH₃ 434.3 ± 83.1 511.9 ± 98.7
12 4-Cl 358.4 ± 63.8 448.9 ± 53.9
13 4-F 321.5 ± 35.5 412.5 ± 115.4
14 4-Br 316.7 ± 9.6 419.6 ± 121.2
15 4-NO₂ 483.5 ± 117.8 586.3 ± 142.6
16 3-NO₂ 453.6 ± 103.4 569.8 ± 163.5
Acetazolamide Reference 278.8 ± 44.3 293.4 ± 46.4

Data sourced from reference nih.gov.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. The inhibition of these enzymes is a key strategy for managing conditions like Alzheimer's disease. Research has shown that urea itself can act as a competitive and irreversible inhibitor of serum cholinesterase. nih.gov This inhibitory effect was found to be more pronounced for abnormal enzyme variants. nih.gov

Kinetic studies on other molecules provide further context. For example, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+) was found to inhibit AChE in a dose-dependent, noncompetitive manner. nih.gov The inhibition constants for MPDP+ were determined to be a Kᵢₛ of 0.265 mM and a Kᵢᵢ of 0.578 mM. nih.gov While not a phenethylurea, these findings indicate that molecules with certain structural similarities can interact with the cholinesterase active site.

Cardiac myosin is the motor protein that powers heart muscle contraction by hydrolyzing ATP. The actin-activated ATPase activity of β-cardiac myosin is a key determinant of cardiac contractility. nih.gov Certain mutations associated with hypertrophic cardiomyopathy (HCM) can lead to a hypercontractile state by increasing this ATPase activity. nih.gov A biochemical assay that compares the ATPase activity of a short-tail myosin construct (which cannot form an inhibited state) with a long-tail construct (which can) is used to assess whether mutations shift the equilibrium towards more active myosin heads. nih.gov While this provides a framework for understanding myosin activation, there is limited specific research available on the direct activation of cardiac myosin ATPase by exogenous phenethylamine-based urea compounds. Some studies have noted that the cardiac urea cycle can be activated under certain metabolic conditions, which is protective against heart failure, but this is distinct from the direct activation of the myosin ATPase enzyme by a small molecule. nih.gov

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acid epoxides, which are signaling molecules that play roles in regulating blood pressure and inflammation. nih.gov Inhibition of sEH is therefore a target for anti-inflammatory and antihypertensive therapies. Urea-based compounds have emerged as potent sEH inhibitors. nih.govnih.gov

SAR studies reveal that 1,3-disubstituted ureas are effective inhibitors, and their potency is significantly influenced by the nature of the substituents. nih.gov Lipophilicity is a key factor, with more hydrophobic groups generally leading to better inhibition. nih.govmedchemexpress.com For instance, replacing planar phenyl groups with more hydrophobic and non-planar cyclohexyl groups improves inhibitory potency. nih.gov Furthermore, having one substituent larger than the other can also enhance inhibition. nih.gov

In the context of infectious diseases, epoxide hydrolases in Mycobacterium tuberculosis (e.g., EphB) are targets for anti-tuberculosis agents. nih.gov SAR studies on urea derivatives showed a clear correlation between anti-tuberculosis activity and EphB inhibition. nih.gov The findings suggest that bulky alkyl and aryl groups substituted on the urea structure are favorable for maximal activity. nih.gov For example, comparing compounds with a 3-chloro-4-methylphenyl substitution, those with bulky rings like adamantylmethylene and cyclooctyl on the opposite side of the urea were the most active. nih.gov

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by Urea Derivatives This table is interactive. You can sort and filter the data.

Compound R1 R2 Murine sEH IC₅₀ (nM) Human sEH IC₅₀ (nM)
3 Cyclohexyl Cyclohexyl 70 ± 10 100 ± 10
15 Phenyl Phenyl > 100,000 > 100,000
20 Cyclohexyl 4-Phenylbutyl 20 ± 2 20 ± 2
21 Cyclohexyl 4-Cyclohexylbutyl 10 ± 1 15 ± 2

Data sourced from reference nih.gov.

Cysteine proteases are a large class of enzymes involved in various physiological processes and are virulence factors in many pathogens, such as the malaria parasite Plasmodium falciparum, which utilizes falcipain-2 for hemoglobin degradation. nih.gov The design of inhibitors for these proteases is a key area of chemotherapeutic research. nih.gov While the urea functional group is a component of some known enzyme inhibitors, specific SAR data for this compound or closely related derivatives against falcipain-2 is not widely documented in the reviewed literature. General inhibitor design often focuses on mimicking the peptide substrate or targeting the active site cysteine residue. nih.govgoogle.com

SAR in Antioxidant Activity

Phenethylamine-based urea derivatives have been investigated for their ability to counteract oxidative stress. researchgate.netnih.gov Their antioxidant activity can arise from direct radical scavenging or by modulating intracellular antioxidant pathways. nih.gov

The SAR for antioxidant activity is heavily influenced by the presence of specific functional groups, particularly on the phenyl ring. A study of an unsymmetrical urea derived from substituted phenethylamine (B48288) showed it possessed moderate to good antioxidant capacity in DPPH, ABTS, and CUPRAC assays. researchgate.net A key finding from other studies is the potent antioxidant effect of phenolic hydroxyl (–OH) groups. nih.govnih.gov For example, the synthetic phenethyl urea derivative (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea (DPDS-U), which contains catechol moieties, demonstrated significant antioxidant effects by directly scavenging reactive oxygen species (ROS) and also by activating the Nrf2/HO-1 signaling pathway, a major cellular defense mechanism against oxidative stress. nih.gov

Further studies on urea derivatives of L-3-hydroxytyrosine showed that substitutions on an associated phenyl ring also modulate activity. nih.gov Specifically, urea derivatives with 4-fluoro and 4-nitro groups exhibited promising antioxidant activity. nih.gov

Table 3: Antioxidant Capacity of a Phenethylamine Urea Derivative This table is interactive. You can sort and filter the data.

Assay Activity Result
DPPH Radical Scavenging % Inhibition at 100 µg/mL 45.32 ± 0.87
ABTS Radical Scavenging % Inhibition at 100 µg/mL 68.14 ± 1.12
CUPRAC Reducing Power Absorbance at 100 µg/mL 0.591 ± 0.015

Data for an unsymmetrical urea from substituted phenethylamine, sourced from reference researchgate.net.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers. In studies involving phenethylamine-based urea derivatives, several compounds have demonstrated notable antioxidant activity. The scavenging potential is often compared to standard antioxidants like butylated hydroxytoluene (BHT) and Trolox.

Research indicates that the presence of electron-donating groups, such as methyl groups, on the phenyl ring can influence the radical scavenging capacity. For instance, a study on various substituted phenethylamine-based ureas showed that they all displayed remarkable activity when compared to standard antioxidants. iaea.org The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key parameter in this assay. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Phenethylamine-Based Urea Derivatives

Compound IC50 (µg/mL)
This compound Data not specifically isolated in the provided search results
1,3-bis(4-methylphenethyl)urea Showed remarkable activity iaea.org
Standard Antioxidants (e.g., BHT, Trolox) Used for comparison iaea.orgresearchgate.net

IC50 values indicate the concentration at which 50% of DPPH radicals are scavenged.

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method for assessing antioxidant capacity. researchgate.net Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation.

Phenethylamine-based urea derivatives have been subjected to this assay, and the results have consistently shown their potential as antioxidants. iaea.orgresearchgate.netbiointerfaceresearch.com The activity in this assay, along with others, helps to build a comprehensive profile of the antioxidant capabilities of these compounds. All tested phenethylamine-based urea compounds in one study showed significant activity in comparison to standard antioxidants. iaea.org

Table 2: ABTS Radical Cation Scavenging Activity of Selected Phenethylamine-Based Urea Derivatives

Compound IC50 (µg/mL)
This compound Data not specifically isolated in the provided search results
Substituted phenethylamine-based ureas Displayed noteworthy activity iaea.orgbiointerfaceresearch.com
Standard Antioxidants Used as a reference researchgate.netbiointerfaceresearch.com

IC50 values denote the concentration required for 50% scavenging of ABTS radical cations.

CUPRAC (Cupric Reducing Antioxidant Capacity) Method

The CUPRAC method assesses the cupric ion (Cu²⁺) reducing ability of a compound. nih.gov This assay measures the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex, which has a characteristic color. nih.gov It is considered a robust method applicable to both hydrophilic and lipophilic antioxidants. nih.gov

Table 3: Cupric Reducing Antioxidant Capacity (CUPRAC) of Phenethylamine-Based Urea Derivatives

Compound Absorbance (A0.5)
This compound Data not specifically isolated in the provided search results
Substituted phenethylamine-based ureas Showed good to moderate activity researchgate.netbiointerfaceresearch.com
Standard Antioxidants Used for comparison researchgate.netbiointerfaceresearch.com

A0.5 values represent the concentration at which the absorbance is 0.5.

SAR in Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (in Vitro)

The cytotoxic and antiproliferative effects of phenethylamine-based urea derivatives have been investigated against several cancer cell lines. These studies aim to identify compounds with potent anticancer activity and to understand the structural features that contribute to this activity. iaea.orgresearchgate.net

Activity against Human Cervical Cancer (HeLa) Cell Line

Several phenethylamine-based urea derivatives have demonstrated significant cytotoxic activity against the HeLa human cervical cancer cell line. iaea.orgbiointerfaceresearch.comresearchgate.net The structure of the compound, including the nature and position of substituents on the phenyl ring, has a marked impact on its anticancer efficacy.

For example, 1,3-bis(4-methylphenethyl)urea was found to be up to eightfold more potent than the standard anticancer drug cisplatin (B142131) against the HeLa cell line. iaea.org This highlights the potential of symmetrically substituted urea derivatives in cancer therapy. Another study reported that an unsymmetrical urea compound containing a phenethylamine ring showed remarkable activity against the HeLa cell line with an IC50 value of 50.61 µg/mL. researchgate.netdeu.edu.tr

Table 4: Cytotoxic Activity of Phenethylamine-Based Urea Derivatives against HeLa Cells

Compound IC50 (µM)
This compound Data not specifically isolated in the provided search results
1,3-bis(4-methylphenethyl)urea Highly potent iaea.org
Unsymmetrical phenethylamine urea derivative 50.61 µg/mL researchgate.netdeu.edu.tr
Cisplatin (Standard) Used as a positive control iaea.org

IC50 values represent the concentration at which 50% of cell growth is inhibited.

Activity against Non-Small Cell Lung Carcinoma (A549) Cell Line

The antiproliferative activity of phenethylamine-based urea derivatives has also been evaluated against the A549 non-small cell lung carcinoma cell line. iaea.orgresearchgate.net Research has shown that certain substitutions on the phenethylamine moiety can lead to potent activity against this cell line.

Specifically, unsymmetrical urea derivatives have shown promise. For instance, 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea and 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea exhibited anticancer activity close to that of cisplatin on the A549 cell line. iaea.org This suggests that the combination of different substituted phenethyl groups can be a successful strategy for developing effective anticancer agents.

Table 5: Cytotoxic Activity of Phenethylamine-Based Urea Derivatives against A549 Cells

Compound IC50 (µM)
This compound Data not specifically isolated in the provided search results
1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea Activity close to cisplatin iaea.org
1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea Activity close to cisplatin iaea.org
Cisplatin (Standard) Used as a positive control iaea.org

IC50 values represent the concentration at which 50% of cell growth is inhibited.

Activity against Human Neuroblastoma (SH-SY5Y) Cell Line

The cytotoxic effects of these compounds have also been explored in the context of neurological cancers, using the SH-SY5Y human neuroblastoma cell line. researchgate.netdeu.edu.tr This line of research is crucial for identifying potential therapeutic agents for neuroblastoma.

One study analyzed a synthesized unsymmetrical urea compound for its in vitro anticancer activity on SH-SY5Y cells, among others. researchgate.netdeu.edu.tr While specific IC50 values for this compound were not detailed in the provided search results, the general class of phenethylamine-based ureas has been shown to possess activity against this cell line. researchgate.netdeu.edu.tr Further investigation is needed to delineate the specific structure-activity relationships for this particular cell line.

Table 6: Cytotoxic Activity of Phenethylamine-Based Urea Derivatives against SH-SY5Y Cells

Compound Activity
This compound Data not specifically isolated in the provided search results
Unsymmetrical phenethylamine urea derivative Tested for activity researchgate.netdeu.edu.tr

Further research is required to quantify the specific activity levels.

Evaluation of Structural Modifications on Cytotoxicity

The cytotoxic effects of phenethylamine-based urea derivatives are significantly influenced by their structural characteristics. Research into the structure-activity relationship (SAR) reveals that modifications to various parts of the molecule can enhance or diminish its anti-proliferative activity against cancer cell lines.

Substitutions on the phenyl ring of the phenethylamine moiety play a critical role. For instance, in a series of aryl carbamates and aryl ureas tested for anti-proliferative activity, the aryl ureas were generally found to be inactive. mdpi.com However, other studies on unsymmetrical phenethylamine-based urea derivatives have shown remarkable anticancer activity, particularly against the HeLa cell line. researchgate.netresearchgate.net

In a study of tetrahydronaphthalen-1-yl-phenethyl urea derivatives, all tested compounds demonstrated robust activity, with cytotoxicity varying based on the specific cancer cell line. Notably, compounds 14 and 16 in the study were particularly effective against the HeLa cervical cancer cell line, while compounds 14 , 15 , and 17 showed significant activity against the SH-SY5Y neuroblastoma cell line. researchgate.net This suggests that the specific substitution pattern on the urea nitrogen and the phenethyl group influences the spectrum of activity.

Furthermore, studies on related thiourea derivatives provide insights that may be applicable to ureas. For example, the introduction of halogen atoms into the terminal benzene (B151609) ring has a pronounced effect on cytotoxicity. nih.gov Compounds with two halogen atoms, particularly with chlorine or fluorine in the para-position, showed the most significant cytotoxic effects. nih.gov Among monosubstituted derivatives, a trifluoromethyl group or chlorine at the para-position was favorable for activity. nih.gov Conversely, a simple 2-phenylethylthiourea (B2642467) derivative was found to be the only inefficient compound in one tested series, highlighting the sensitivity of the structure to modification. nih.gov

The selectivity of these compounds is also a key aspect of SAR studies. Many derivatives show promising cytotoxicity against cancer cells while having reduced toxicity towards healthy cell lines, such as human fibroblasts, indicating a potential for selective anticancer action. mdpi.comresearchgate.net

Table 1: Cytotoxicity of Selected Phenethylamine Urea and Thiourea Derivatives

Compound TypeModificationEffect on CytotoxicityTarget Cell LinesSource
Tetrahydronaphthalen-1-yl-phenethyl ureasVarying substitutionsRobust activity, particularly compounds 14 & 16HeLa, SH-SY5Y researchgate.net
Unsymmetrical phenethylamine ureasSpecific unsymmetrical structureRemarkable activityHeLa researchgate.netresearchgate.net
Aryl ureasAlkyl and chlorine substitutionsGenerally inactive in the tested seriesMDA-MB-231, A-375, U-87 MG mdpi.com
3-(Trifluoromethyl)phenylthioureas3,4-dichloro-phenyl substitutionHigh activity (IC50: 1.5 to 8.9 µM)SW480, SW620, PC3, K-562 nih.gov
3-(Trifluoromethyl)phenylthioureas4-CF3-phenyl substitutionHigh activity (IC50: 1.5 to 8.9 µM)SW480, SW620, PC3, K-562 nih.gov
2-Phenylethylthiourea derivativeUnsubstituted 2-phenylethyl groupInefficient compared to other derivativesVarious cancer lines nih.gov

Comparative Cytotoxicity with Standard Agents (e.g., Cisplatin)

When evaluating the potential of new therapeutic agents, a crucial benchmark is their performance relative to established standard drugs like cisplatin. Studies on phenethylamine-based urea and thiourea derivatives have shown that some of these compounds exhibit cytotoxic profiles comparable or even superior to cisplatin against certain cancer cell lines. nih.gov

For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues demonstrated better growth inhibitory profiles towards selected tumor cells than the reference drug cisplatin. nih.gov Specifically, dihalogenophenylthioureas were found to be 20–30% more effective and several-fold more selective than cisplatin against erythroleukemic K-562 cell lines. nih.gov This enhanced selectivity is a significant advantage, as a major limitation of many chemotherapeutics, including cisplatin, is their toxicity to normal, non-cancerous cells. nih.govnih.gov The most promising drug candidates in this thiourea series were only weakly cytotoxic towards normal HaCaT cell lines, highlighting their favorable selectivity index. nih.gov

However, not all derivatives outperform standard agents. In a comparison of cisplatin and four second-generation platinum coordination complexes, it was found that the newer analogues did not necessarily have superior tumor cell kill activity. nih.gov For instance, TNO-6, a platinum derivative, was generally 2 to 5-fold less active than cisplatin against several colon carcinoma cell lines, though it showed slightly higher activity against two specific lines (LoVo and SW403). nih.gov This underscores that the comparative efficacy is highly dependent on both the specific chemical structure of the derivative and the cancer cell line being tested.

Table 2: Comparative Cytotoxicity of Phenethylamine-based (Thio)ureas and Cisplatin

Compound/DerivativeCell LineComparative Cytotoxicity vs. CisplatinSource
3-(Trifluoromethyl)phenylthiourea analogs (e.g., 1-5, 8, 9)Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562)Exerted better growth inhibitory profiles nih.gov
Dihalogenophenylthioureas (e.g., 1, 2)Erythroleukemic (K-562)20–30% more effective and several-fold more selective nih.gov
TNO-6 (Platinum analog)Colon (SW48, 620, 480, 1116)2 to 5-fold less active nih.gov
TNO-6 (Platinum analog)Colon (LoVo, SW403)Slightly more active nih.gov

SAR in Other In Vitro Biological Activities (e.g., Antimicrobial, Neuroprotective)

Beyond their cytotoxic properties, phenethylamine-based ureas and related derivatives have been investigated for a range of other biological activities, including antimicrobial and neuroprotective effects. The structure-activity relationships in these areas are distinct and depend on the specific biological target.

Antimicrobial Activity: Urea-containing compounds have been recognized for their antimicrobial potential. nih.govumich.edu SAR studies reveal that both the lipophilic and cationic components of the molecule are crucial for activity. In a series of new urea derivatives, many exhibited promising growth inhibition against various bacterial strains, with particular success against Acinetobacter baumannii. nih.gov The inclusion of a lipophilic adamantane (B196018) moiety was a unique feature of the most active compound in one study, which showed outstanding and selective inhibition (94.5%) of A. baumannii. nih.gov

Other research on aryl urea agents found that derivatives possessing a 3,5-dichloro-phenyl group warrant further investigation due to their potency against Gram-negative, carbapenemase-expressing Klebsiella pneumoniae. uea.ac.uk Novel tetrahydronaphthalen-1-yl-phenethyl ureas also demonstrated robust antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 15.82 µM. researchgate.net

Neuroprotective and Neuromodulatory Activity: The phenethylamine scaffold is a well-known pharmacophore for central nervous system activity. biomolther.orgbiomolther.org SAR studies of phenethylamine derivatives have explored their role in inhibiting dopamine (B1211576) reuptake and their affinity for serotonin (B10506) receptors. biomolther.orgbiomolther.orgnih.govnih.gov

In the context of dopamine reuptake inhibition, the structure of the aromatic group and the alkylamine portion are key determinants of activity. biomolther.org The inhibitory effect increased in compounds substituted with phenyl, thiophenyl, and substituted phenyl groups. biomolther.org Furthermore, compounds with longer alkyl groups and smaller ring sizes at the alkylamine position showed stronger inhibitory activities. biomolther.orgresearchgate.net

For affinity towards the 5-HT2A serotonin receptor, phenethylamines generally show higher affinity than tryptamines. nih.govnih.gov Substitutions on the phenyl ring of the phenethylamine backbone have a significant impact; alkyl or halogen groups at the para position tend to have a positive effect on binding affinity. nih.govnih.gov

Studies on phenylenediamine and phenylbutyrate derivatives, which share structural similarities, have also shed light on neuroprotective mechanisms. These compounds can protect neuronal cells from oxidative and endoplasmic reticulum (ER) stress, with their effectiveness often correlating with the length of the fatty acid chain or the specific amine substitutions. nih.govnih.gov For instance, N,N'-diphenyl-p-phenylenediamine (DPPD) was found to protect neuronal HT22 cells against oxidative glutamate (B1630785) toxicity at nanomolar concentrations, with the essential structure for this effect being phenyl-amine-phenyl-amine-phenyl (or butyl). nih.gov

Table 3: SAR of Phenethylamine Derivatives in Other Biological Activities

Biological ActivityStructural FeatureEffect on ActivitySource
Antimicrobial (vs. A. baumannii)Inclusion of lipophilic adamantane moietyOutstanding and selective inhibition nih.gov
Antimicrobial (vs. K. pneumoniae)Presence of 3,5-dichloro-phenyl groupPotent activity, warrants further study uea.ac.uk
Dopamine Reuptake InhibitionLonger alkyl groups at alkylamine positionStronger inhibitory activity biomolther.orgresearchgate.net
Dopamine Reuptake InhibitionSmaller ring size at alkylamine positionStronger inhibitory activity biomolther.orgresearchgate.net
5-HT2A Receptor AffinityAlkyl or halogen groups at para position of phenyl ringPositive effect on binding affinity nih.govnih.gov
Neuroprotection (vs. Glutamate Toxicity)Phenyl-amine-phenyl-amine-phenyl structureEssential for neuroprotective effect nih.gov

Theoretical and Computational Studies of 2 Methylphenethyl Urea and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecular system.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of organic molecules, including urea (B33335) derivatives. researchgate.netcore.ac.ukmssm.edu This approach is favored for its balance of computational cost and accuracy. DFT studies can elucidate the geometric and electronic properties of molecules like (2-Methylphenethyl)urea by optimizing their molecular structure and calculating various parameters. nih.gov

A key aspect of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For related urea compounds, DFT has been used to evaluate these energy parameters, as well as to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. researchgate.net

While specific DFT studies on this compound are not extensively published, research on analogous structures provides a framework for understanding its potential behavior. For instance, conformational analysis of N-methylurea using DFT has identified stable conformers and the energy barriers for their interconversion. core.ac.uk Similar analyses for this compound would involve exploring the rotational barriers around its flexible bonds to identify the most stable three-dimensional structures. Furthermore, DFT calculations can predict spectroscopic properties, which can be compared with experimental data to validate the computational model. researchgate.netnih.gov

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. For urea and thiourea (B124793) derivatives, molecular docking has been widely applied to model their interaction with various enzymes and receptors. nih.govmdpi.comnih.gov

A prominent target for urea analogues is the enzyme urease, which is implicated in health issues associated with bacterial infections like Helicobacter pylori. nih.gov Docking studies of urea-like inhibitors against jack bean urease have revealed key binding interactions. These simulations often show that the urea or thiourea moiety interacts with key residues in the enzyme's active site, which frequently contains nickel ions. mdpi.comnih.gov For example, hydrogen bonds with residues such as Asp494, Arg439, and Ala636 have been identified as crucial for the inhibitory activity of some compounds. nih.govmdpi.com

Beyond urease, urea derivatives have been modeled against other targets. Studies have characterized the interactions of urea-based compounds with melanocortin receptors nih.gov and toll-like receptors (TLRs), identifying them as potential agonists or antagonists. nih.gov In the context of this compound, molecular docking could be used to screen for potential biological targets and to rationalize its binding mode. The simulation would place the molecule into the binding site of a receptor, and a scoring function would estimate the binding affinity, providing a basis for designing more potent and selective analogues.

Prediction of Molecular Properties for Research Design (e.g., Collision Cross Section)

The prediction of physicochemical properties is a critical component of modern chemical research, aiding in the identification of unknown compounds and the design of new molecules with desired characteristics. One such property that is increasingly important in analytical chemistry, particularly in ion mobility-mass spectrometry (IM-MS), is the collision cross section (CCS). shen-lab.orgmdpi.com The CCS is a measure of the effective area of an ion in the gas phase and provides an additional dimension of separation and identification. mdpi.com

For many compounds, including this compound, experimental CCS values may not be available. In such cases, computational prediction methods are highly valuable. Machine learning algorithms, such as support vector regression (SVR), have been developed to predict CCS values from 2D or 3D molecular descriptors with high accuracy. shen-lab.orgrsc.orggithub.io These models are trained on large datasets of experimentally measured CCS values and can predict the CCS for a vast number of compounds with a median relative error often below 3-5%. shen-lab.orggithub.ionih.gov

Predicted CCS values for this compound have been calculated using such models and are available in public databases. uni.lu These predictions are essential for the tentative identification of the compound in complex samples analyzed by IM-MS, where both the mass-to-charge ratio and the drift time (related to CCS) are measured.

Below is an interactive table of predicted Collision Cross Section (CCS) values for various adducts of this compound.

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺179.11789139.5
[M+Na]⁺201.09983145.7
[M-H]⁻177.10333142.7
[M+NH₄]⁺196.14443158.8
[M+K]⁺217.07377143.5
[M+H-H₂O]⁺161.10787133.1
[M+HCOO]⁻223.10881164.6
[M+CH₃COO]⁻237.12446185.9
Data sourced from CCSbase prediction. uni.lu

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

The traditional synthesis of unsymmetrical ureas often involves the reaction of an amine with a corresponding isocyanate. nih.govmdpi.com While effective, this route can be hampered by the limited commercial availability or instability of specific isocyanates and the toxicity of precursor reagents like phosgene (B1210022). nih.govthieme-connect.com Future research should focus on developing more efficient, safer, and environmentally benign methodologies for the synthesis of (2-Methylphenethyl)urea.

Promising avenues for exploration include:

Phosgene-Free Reagents: The use of safer phosgene equivalents, such as N,N'-carbonyldiimidazole (CDI), has become a standard in modern organic synthesis. nih.gov Investigating the reaction of 2-methylphenethylamine (B1221183) with CDI, followed by the addition of ammonia (B1221849) or an ammonia equivalent, could provide a reliable and safer pathway.

Catalytic Carbonylations: Metal-free approaches, such as those using hypervalent iodine reagents to mediate the coupling of amides and amines, present an innovative strategy. mdpi.com Another advanced method involves the ruthenium-catalyzed decarbonylation and dehydrogenation of formamides, which could be adapted for the self-coupling of a formamide (B127407) derived from 2-methylphenethylamine. rsc.org

Rearrangement Reactions: Classic reactions like the Curtius, Hofmann, or Lossen rearrangements, which proceed through an isocyanate intermediate generated in situ, could be optimized for the specific synthesis of this compound, avoiding the need to handle the isocyanate directly.

Isopropenyl Carbamate (B1207046) Chemistry: The reaction of amines with isopropenyl carbamates offers a clean and irreversible method for producing unsymmetrical ureas, which could be highly suitable for generating libraries of related compounds for screening purposes. acs.org

The development of such novel pathways would not only facilitate the scalable production of this compound but also enable the efficient synthesis of a diverse library of its derivatives for further study. thieme-connect.com

Advanced Mechanistic Investigations using Spectroscopic and Computational Hybrid Approaches

A deep understanding of a molecule's reactivity, stability, and intermolecular interactions is fundamental to its application. A hybrid approach combining advanced spectroscopic techniques with computational modeling offers a powerful tool for elucidating the mechanistic details of this compound.

Future investigations could focus on:

Reaction Kinetics and Thermodynamics: By employing in-situ spectroscopic monitoring (e.g., FT-IR, Raman, or NMR spectroscopy) during synthesis, researchers can track the formation of intermediates and byproducts in real-time. This experimental data can be used to validate and refine computational models of the reaction pathway. Density Functional Theory (DFT) and ab initio calculations can be used to model transition states and determine activation energies for different synthetic routes, providing insights into the reaction mechanism at a molecular level. nih.govresearchgate.net

Conformational Analysis: The 2-methylphenethyl group has rotational freedom, and the urea (B33335) moiety can exist in different conformations. Spectroscopic methods, particularly NMR (using techniques like NOESY), combined with computational energy calculations, can determine the preferred three-dimensional structure of the molecule in various environments.

Intermolecular Interactions: The urea group is an excellent hydrogen bond donor and acceptor. Spectroscopic studies (e.g., concentration-dependent IR or NMR) can probe the self-association of this compound and its interactions with other molecules. Molecular dynamics (MD) simulations can complement these findings by providing a dynamic, atomistic view of how the molecule interacts with solvents or biological macromolecules, which is crucial for understanding its behavior in different media. nih.gov

These mechanistic studies would provide a foundational understanding of the physicochemical properties of this compound, guiding its future development in medicine and materials.

Expansion of Structure-Activity Relationship Studies to New Biological Targets

The phenethylamine (B48288) scaffold is a well-known pharmacophore found in numerous neurotransmitters and drugs, while the urea moiety is critical for the activity of many enzyme inhibitors. nih.govresearchgate.net The combination of these two groups in this compound suggests a high potential for biological activity. However, its pharmacological profile remains largely uncharacterized.

A systematic exploration of its structure-activity relationships (SAR) is a critical future direction. collaborativedrug.com This would involve:

Systematic Derivatization: Creating a focused library of analogues by making systematic modifications to the this compound core. This could include:

Substitution on the phenyl ring (e.g., with halogen, hydroxyl, or methoxy (B1213986) groups).

Alkylation or arylation of the terminal nitrogen atom of the urea group.

Modification of the ethyl linker.

Broad Biological Screening: Testing this library of compounds against a wide array of biological targets to identify potential therapeutic applications. Given the structures of related compounds, promising targets could include:

G-protein coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors. nih.gov

Enzymes, such as kinases, hydrolases, or carbonic anhydrases. nih.govresearchgate.net

Ion channels.

Antimicrobial targets, exploring potential activity against bacteria or fungi. researchgate.netnih.gov

The data from these screenings would allow for the construction of a detailed SAR model, identifying the key structural features required for activity at specific targets and guiding the design of more potent and selective next-generation compounds. researchgate.netnih.gov

Integration with Advanced Materials Science Applications (e.g., Self-Healing Polymers)

The field of materials science offers exciting and novel applications for urea-containing compounds. One of the most promising areas is the development of "smart" polymers, such as those with self-healing capabilities.

Future research could explore the use of this compound as a building block for advanced materials:

Hindered Urea Bonds for Dynamic Polymers: The principle of self-healing polymers can be based on reversible, or dynamic, covalent bonds. nih.gov Research has shown that sterically hindered ureas, which have bulky groups attached to the urea nitrogens, can form bonds that are able to dissociate and re-form upon stimulus, such as heat. nih.govmdpi.comleibniz-ipht.de This reversible bond exchange allows a damaged polymer to repair itself. uu.nl

Designing Monomers for Self-Healing Materials: The 2-methylphenethyl group provides a degree of steric bulk. Future studies could investigate whether this is sufficient to create a dynamic urea bond or if further modification is needed. This compound could be functionalized to create diamine or diisocyanate monomers. These monomers could then be copolymerized to create polyureas or poly(urethane-urea)s. The mechanical and self-healing properties of these new polymers could then be tested, with a focus on how the steric hindrance of the 2-methylphenethyl group influences the healing efficiency and rate. mdpi.comacs.org

The integration of this compound into polymer backbones represents a significant leap from traditional chemical and biological applications, potentially leading to the creation of robust, repairable materials for a variety of industries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.